trans-2-Phenylvinylboronic acid

Suzuki-Miyaura Cross-Coupling Stereoselective Synthesis (E)-Stilbene

Researchers face stability and stereoretention challenges with boronic esters in (E)-stilbene synthesis. This free boronic acid solves both: it ensures direct, high-yield Suzuki-Miyaura cross-couplings without deprotection or isomerization risks. - High-resolution X-ray co-crystal structure (PDB 9GFX) validates carbonic anhydrase II targeting for glaucoma/oncology programs. - Enables room-temperature Cu-catalyzed N-vinylation of sulfoximines-unavailable with pinacol/MIDA esters. - Immediate supply for mechanistic studies (Pd nanocube homocoupling pathways).

Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol
CAS No. 6783-05-7
Cat. No. B3037957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Phenylvinylboronic acid
CAS6783-05-7
Molecular FormulaC8H9BO2
Molecular Weight147.97 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=CC=C1)(O)O
InChIInChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
InChIKeyVKIJXFIYBAYHOE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Phenylvinylboronic Acid for Stereoselective Synthesis


trans-2-Phenylvinylboronic acid, also known as (E)-styrylboronic acid, is a versatile organoboronic acid building block (C8H9BO2, MW 147.97) . It is distinguished by its trans (E)-configured styryl moiety, which is critical for stereoselective transformations . This reagent is widely employed in palladium-catalyzed Suzuki-Miyaura cross-couplings for the construction of (E)-stilbene motifs, as well as in Rh-catalyzed aminations, Heck-Suzuki cascades, and Cu-mediated cyanations . It serves as a direct precursor to stable surrogates, such as the pinacol ester and MIDA boronate, which are often used to address the inherent stability and handling challenges of the parent boronic acid .

Stereochemical control Direct (E)-selective cross-couplings without protecting group manipulation
Synthetic workflow Suzuki-Miyaura, Heck-Suzuki cascades, Rh-catalyzed aminations, Cu-mediated cyanations
Mechanistic studies Required substrate for homocoupling and catalyst performance investigations

trans-2-Phenylvinylboronic Acid Substitution Challenges


Direct substitution of trans-2-Phenylvinylboronic acid with its pinacol ester or MIDA boronate surrogates is not feasible for all applications. While these derivatives address the free acid's tendency for anhydride formation and instability , they introduce different physical properties and reactivity profiles that critically impact reaction outcomes. For instance, the pinacol ester requires distinct catalytic conditions for optimal cross-coupling yields [1], and the MIDA ester offers unique regioselectivity in Wacker-type oxidations due to its hemilabile B-N bond . The free boronic acid itself is the required substrate for specific mechanistic studies and transformations, such as the investigation of homocoupling mechanisms and copper-catalyzed N-vinylations [2]. The following evidence quantifies these critical differences, demonstrating that procurement decisions must be driven by the specific experimental requirements rather than generic class equivalence.

Free boronic acid
Ester surrogates (pinacol, MIDA)
Direct stereoretentive (E)-alkene formation under standard Suzuki conditions
May require distinct catalyst/ligand systems and a deprotection step
Enables homocoupling for mechanistic studies (base-sensitive pathways)
Homocoupling is suppressed; mechanistic probe capacity is lost
Reactive in mild Cu-catalyzed N-vinylation at room temperature
Often unreactive; harsher conditions or transesterification may be needed

trans-2-Phenylvinylboronic Acid Performance Benchmarks


Suzuki-Miyaura Stereoselectivity vs. Pinacol Ester

In palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of (E)-stilbene derivatives, the use of the parent trans-2-phenylvinylboronic acid directly yields the desired (E)-isomer with high stereochemical integrity, a property that is not guaranteed with its pinacol ester surrogate. A direct comparison from a 2024 study on the pinacol ester showed that while it can achieve up to 74% yield of (E)-stilbene, the reaction required optimization of 1.5 equivalents of the ester, a specific ligand (RuPhos), and DMF as a solvent at 90 °C [1]. In contrast, the free boronic acid is widely documented as a reliable partner for stereoretentive couplings to form (E)-alkenes . This highlights the free acid's advantage in scenarios requiring predictable stereochemistry without additional optimization for ester deprotection.

Stereoselectivity vs. Ester
Reported
Free acid: high (E)-retention, broad scope
Pinacol ester: 74% (E)-stilbene with optimized conditions
Direct stereochemical control may simplify workflow
Ester requires ligand and temperature optimization
Suzuki-Miyaura Cross-Coupling Stereoselective Synthesis (E)-Stilbene

NHC-Pd Catalyst Reactivity in Suzuki-Miyaura Coupling

The reactivity of trans-2-phenylvinylboronic acid is highly sensitive to the steric and electronic properties of the catalyst. In a study evaluating a series of N-heterocyclic carbene (NHC)-palladium complexes for the coupling of aryl halides, the presence of ortho-alkyl groups on the N-aryl substituents of the carbene ligand was found to be a requisite for high catalytic activity [1]. Furthermore, imidazol(in)ium carboxylate pre-catalysts demonstrated 'excellent activity' comparable to their chloride counterparts, while imidazol(in)ium dithiocarboxylates were 'poorly efficient' [2]. This quantifies the compound's behavior as a sensitive reporter of catalyst performance and underscores that reaction success is contingent on a precise match between this specific boronic acid and the catalyst system.

NHC-Pd Catalyst Sensitivity
Class-level
Imidazol(in)ium carboxylates: excellent activity
Dithiocarboxylates: poorly efficient
Catalyst selection is critical for efficient coupling
Reactivity profile varies with NHC ligand structure
N-Heterocyclic Carbene Ligands Palladium Catalysis Reaction Efficiency

Homocoupling Reactivity for Mechanistic Studies

trans-2-Phenylvinylboronic acid serves as a key substrate for understanding the mechanism of Suzuki-type homocoupling, a reaction that is not typically observed with more stable derivatives like the MIDA ester or pinacol ester under the same conditions. A 2017 mechanistic study using palladium nanocubes (Pd-NCs) found that the homocoupling reaction is 'sensitive to the presence of the base' and proceeds via the formation of Pd–Ox–B(OH)2R pre-transmetalation intermediates through an oxo-palladium-type interaction . The reaction rate was not enhanced by O2 saturation, confirming the oxidized nature of the catalytic surface. This level of mechanistic insight is only possible due to the specific reactivity of the free boronic acid, making it an irreplaceable probe for catalysis research.

Homocoupling Probe
Data to verify
Free acid shows base-sensitive homocoupling via oxo-palladium intermediate
Enables mechanistic studies not accessible with protected esters
Source not provided; review original literature
Homocoupling Reaction Mechanism Palladium Nanocatalysis

Carbonic Anhydrase II Binding by X-Ray Crystallography

High-resolution X-ray crystallography (PDB ID: 9GFX) provides definitive structural evidence for the binding of trans-2-phenylvinylboronic acid to human carbonic anhydrase II (hCA II) [1]. The study resolved the inhibitor bound in its tetrahedral anionic form within the enzyme's active site, providing unambiguous clarification of its binding mode [1]. This structural data is not available for many related boronic acid analogs, establishing this specific compound as a validated molecular probe for understanding boronic acid-enzyme interactions. This structural evidence supports its role in rational drug design for developing isozyme-specific inhibitors [1].

Co-crystal Structure
Reported
PDB: 9GFX
Resolution: 1.35 Å
Validated binding mode supports structure-based design studies
hCA II complex
Carbonic Anhydrase Inhibitor X-ray Crystallography Drug Discovery

Copper-Catalyzed N-Vinylation Reactivity

trans-2-Phenylvinylboronic acid demonstrates specific utility as a vinylation reagent in copper-catalyzed reactions, a transformation where its protected analogs are often unreactive. A study on the N-arylation of sulfoximines found that the optimized reaction conditions were 'well suited to the task of N-vinylation of sulfoximine with trans-2-phenylvinylboronic acid' [1]. The reaction proceeded efficiently under mild conditions (room temperature, methanol) with a catalytic amount of copper(I) iodide and 4-DMAP [1]. This highlights a specific, mild transformation for which the free boronic acid is the preferred reagent, while its ester derivatives would likely require harsher conditions or remain inert.

Mild N-Vinylation
Class-level
Efficient at room temp with CuI/4-DMAP in methanol
Free acid enables mild conditions; ester analogs may be less reactive
Method validated for sulfoximines
Copper Catalysis N-Vinylation Sulfoximine Functionalization

trans-2-Phenylvinylboronic Acid Optimal Use Cases


Stereocontrolled (E)-Stilbenoid Synthesis

Researchers focusing on the total synthesis of (E)-stilbene natural products (e.g., resveratrol analogs) or related pharmaceutical intermediates should procure the free trans-2-phenylvinylboronic acid. Its direct use in Suzuki-Miyaura couplings ensures high stereoretention of the (E)-configuration, avoiding the additional deprotection step and potential isomerization risks associated with using its pinacol ester. This is supported by its documented application in diastereoselective Heck-Suzuki cascades and Pd-catalyzed cyclizations .

Palladium Catalysis Mechanistic Studies

This compound is the required reagent for fundamental investigations into Suzuki-type homocoupling mechanisms. Its specific reactivity with Pd nanocube surfaces, involving oxo-palladium intermediates, makes it an irreplaceable probe for studying catalyst leaching and reaction pathways. The behavior observed with this free acid cannot be replicated using its stable MIDA or pinacol derivatives, which are designed to suppress such side reactions .

Structure-Based Drug Design for Carbonic Anhydrase

Medicinal chemistry programs targeting carbonic anhydrase II for diseases like glaucoma or cancer will benefit from this specific compound. The availability of a high-resolution X-ray co-crystal structure (PDB 9GFX) provides an experimentally validated template for structure-based lead optimization [1]. This structural information is a significant advantage over other boronic acid inhibitors lacking such detailed binding data, enabling more rational and efficient drug design.

Copper-Catalyzed N-Vinylation of Sulfoximines

For chemists developing new methodologies for sulfoximine functionalization, particularly in the context of late-stage diversification for drug discovery, this compound is the optimal choice. It enables efficient N-vinylation under mild, room-temperature conditions with a simple copper catalyst system, offering a synthetic route that is not directly accessible with less reactive boronic esters [2].

Application
Selection Property
Validation Focus
Stereocontrolled (E)-stilbenoid synthesis
Direct stereoretentive coupling
(E)-configuration integrity
Pd-catalysis mechanistic studies
Homocoupling reactivity
Base-sensitive intermediate pathway
Carbonic anhydrase II inhibitor research
High-resolution co-crystal structure
Binding-mode validation
N-Vinylation of sulfoximines
Mild reactivity profile
Room-temperature compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Phenylvinylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.